Scientific Field: Environmental Science and Pollution Research
Summary of Application: This research focuses on the oxidative degradation/mineralization of dimethyl phthalate (DMP) from plastic industrial wastewater using a ferrate (VI)/titanium dioxide/ultraviolet [Fe (VI)/TiO 2 /UV] system.
Methods of Application: The Fe (VI)/TiO 2 /UV system was established for the photocatalytic oxidation of DMP.
Results or Outcomes: The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively.
Dimethyl 4-methylisophthalate is an organic compound with the chemical formula . It is classified as a dimethyl ester of 4-methylisophthalic acid, which features a benzene ring substituted at the 1, 3, and 4 positions with carboxylate groups. This compound typically appears as a colorless to pale yellow liquid and is soluble in organic solvents. It is utilized in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis.
These reactions are significant in synthetic organic chemistry for modifying the compound's structure or creating derivatives.
Dimethyl 4-methylisophthalate can be synthesized through several methods:
These methods allow for the efficient production of dimethyl 4-methylisophthalate in industrial settings.
Dimethyl 4-methylisophthalate has several applications:
Dimethyl 4-methylisophthalate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Formula | Key Features | Unique Aspects |
---|---|---|---|
Dimethyl Terephthalate | Used primarily in polyester production | More widely used in commercial applications | |
Dimethyl Phthalate | Known for insect repellent properties | Lower melting point than dimethyl 4-methylisophthalate | |
Dimethyl Isophthalate | Similar structure but lacks methyl substitution | More common in specialty chemical applications | |
Dimethyl 2,6-naphthalenedicarboxylate | Used in high-performance polymers | Greater rigidity due to naphthyl structure |
Dimethyl 4-methylisophthalate is unique due to its specific methyl substitution pattern on the isophthalic framework, which influences its reactivity and compatibility with other materials compared to its analogs.